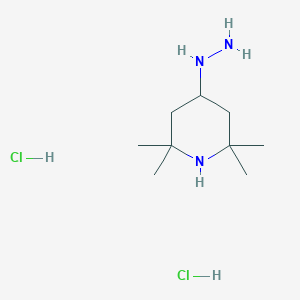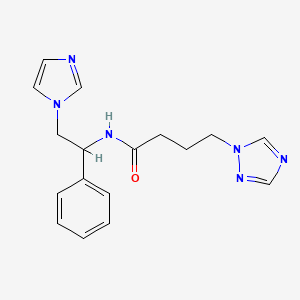
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that features both imidazole and triazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Phenylethyl Group: This step might involve alkylation reactions to introduce the phenylethyl moiety.
Formation of the Triazole Ring: The triazole ring can be formed via azide-alkyne cycloaddition (click chemistry).
Coupling Reactions: Finally, the imidazole and triazole-containing intermediates can be coupled to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” would depend on its specific biological target. Generally, compounds with imidazole and triazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: can be compared with other compounds containing imidazole and triazole rings, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and the potential for unique biological activity. Its dual presence of imidazole and triazole rings might confer distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H20N6O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-(2-imidazol-1-yl-1-phenylethyl)-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C17H20N6O/c24-17(7-4-9-23-14-19-12-20-23)21-16(11-22-10-8-18-13-22)15-5-2-1-3-6-15/h1-3,5-6,8,10,12-14,16H,4,7,9,11H2,(H,21,24) |
InChI-Schlüssel |
AYMKHFVYNHJDLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)CCCN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


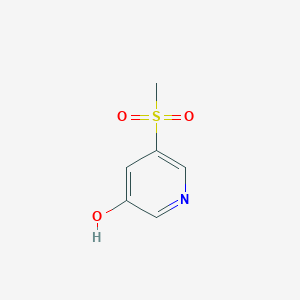
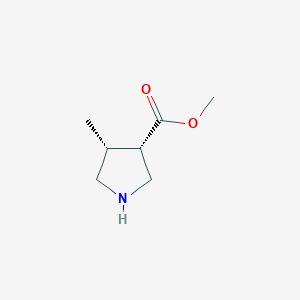
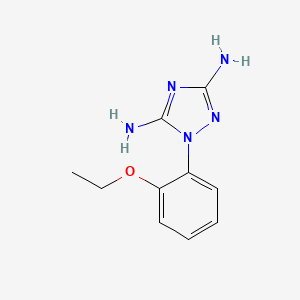
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)

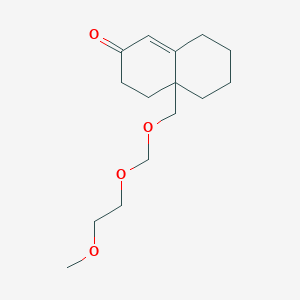
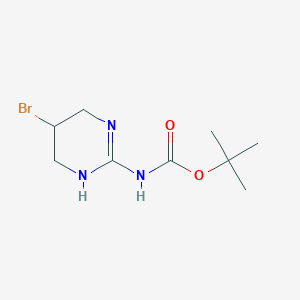
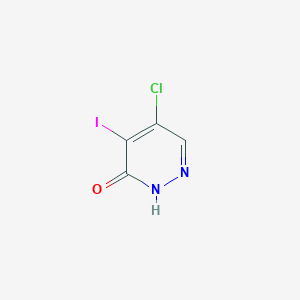
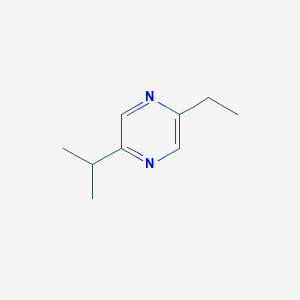


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
